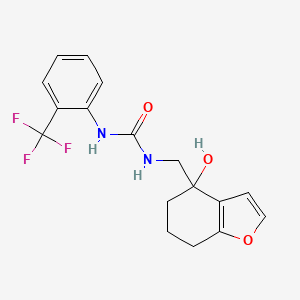

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3/c18-17(19,20)11-4-1-2-5-13(11)22-15(23)21-10-16(24)8-3-6-14-12(16)7-9-25-14/h1-2,4-5,7,9,24H,3,6,8,10H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLKVPYYZGCLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines a tetrahydrobenzofuran moiety with a trifluoromethylphenyl group linked through a urea functional group. The exploration of its biological activity is vital for understanding its therapeutic potential, particularly in oncology and other therapeutic areas.

- Molecular Formula : C16H16F3N2O3

- Molecular Weight : 350.31 g/mol

- CAS Number : 2320818-54-8

The biological activity of this compound is largely attributed to its structural components, which may influence various biological pathways:

- Antitumor Activity : Similar compounds have demonstrated effectiveness as tubulin polymerization destabilizers, which can halt tumor cell mitosis. This suggests that this compound may exhibit similar antitumor properties by disrupting microtubule dynamics in cancer cells .

- Interaction with Molecular Targets : Preliminary studies indicate that the compound may interact with specific molecular targets involved in cancer progression and metastasis. For instance, it has been reported that certain urea-based compounds can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in aggressive cancer types such as triple-negative breast cancer (TNBC) .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results from these studies are summarized in the following table:

These findings suggest that the compound has significant cytotoxic effects on multiple cancer cell types.

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's ability to cross the blood-brain barrier (BBB). For example, in a study where mice were administered the compound intraperitoneally at a dose of 10 mg/kg, peak plasma concentrations were observed at approximately 1000 nM within one hour post-injection . This property is crucial for developing treatments for brain metastases originating from aggressive cancers like TNBC.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Triple-Negative Breast Cancer : A study demonstrated that urea derivatives could effectively target TNBC cells, leading to reduced cell viability and potential inhibition of metastasis .

- Antidiabetic Activity : Although not the primary focus, related compounds have exhibited alpha-amylase inhibitory activity, suggesting possible applications in managing diabetes alongside cancer therapy .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Yield and Molecular Weight

| Substituent Position (Trifluoromethyl) | Example Compound | Yield (%) | Molecular Weight (Da) |

|---|---|---|---|

| Ortho (2-) | Target Compound | N/A | ~370 |

| Ortho (2-) | 11j | 88.1 | 534.1 |

| Meta (3-) | 11e | 86.7 | 534.1 |

| Para (4-) | 1f | 70.7 | 667.9 |

Table 2: Functional Group Impact on Solubility

| Functional Group | Compound | Water Solubility* |

|---|---|---|

| Hydroxy-tetrahydrobenzofuran | Target Compound | Moderate |

| Thiazole-piperazinyl | 11j | Low |

| Benzylidene-hydrazinyl | 1f | Very Low |

Q & A

Q. What are the established synthetic routes for this compound, and how do they compare in yield and purity?

Q. How is this compound characterized spectroscopically?

Methodology :

- NMR : Analyze - and -NMR to confirm the tetrahydrobenzofuran ring and urea linkage. The trifluoromethyl group ( ~110–120 ppm in -NMR) is critical .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., reports MW 382.688 for a similar urea derivative) .

- Chromatography : Employ reverse-phase HPLC with UV detection to assess purity.

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodology :

- LogP Calculation : Use software like ChemAxon to predict hydrophobicity. The trifluoromethyl group (lipophilic) and hydroxy group (hydrophilic) may balance solubility .

- Stability Testing : Conduct stress studies (pH, temperature) with LC-MS monitoring. For instance, urea derivatives in show stability under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., HATU vs. EDCI), solvents (polar aprotic vs. non-polar), and temperatures.

- In Situ Monitoring : Use FTIR to track urea bond formation (disappearance of isocyanate peaks at ~2270 cm) .

- Contradiction Resolution : If yields plateau, explore protective groups for the hydroxy moiety to prevent side reactions .

Q. How to resolve discrepancies in biological activity data across assay systems?

Methodology :

Q. What computational strategies predict target binding interactions?

Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The trifluoromethyl group may engage in hydrophobic pockets .

- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates robust binding).

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Data Contradiction Analysis

Q. Why do spectral data (NMR/MS) sometimes conflict with expected structures?

Methodology :

- Isotope Patterns : Check for isotopic peaks in MS (e.g., chlorine’s / ratio) to confirm molecular composition .

- Dynamic Effects in NMR : Use variable-temperature NMR to resolve signal splitting caused by conformational exchange .

Structure-Activity Relationship (SAR) Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.